

# Evaluating the performance of different LC columns for N-Nitrosodiisopropylamine separation

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## Compound of Interest

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## A Comparative Guide to LC Columns for N-Nitrosodiisopropylamine (NDIPA) Separation

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable separation of **N-Nitrosodiisopropylamine** (NDIPA), a potential human carcinogen, is of paramount importance in pharmaceutical quality control and safety assessment. The choice of a liquid chromatography (LC) column is a critical factor that significantly influences the resolution, sensitivity, and overall performance of the analytical method. This guide provides an objective comparison of different LC columns for the separation of NDIPA, supported by experimental data, to aid researchers in selecting the most suitable column for their specific analytical needs.

## Performance Comparison of LC Columns

The selection of an appropriate LC column chemistry is crucial for developing a robust analytical method for nitrosamines.<sup>[1]</sup> Various stationary phases have demonstrated efficacy in the separation of NDIPA and other nitrosamine impurities. The following tables summarize the performance of several commonly used LC columns based on available data.

Table 1: Comparison of Key Performance Parameters for Various LC Columns in Nitrosamine Analysis

| Column Chemistry        | Key Advantages for Nitrosamine Separation  | Reported Performance for NDIPA  | Reference |
|-------------------------|--|---|-----------|
| C18 (Octadecylsilyl)    | Versatile, widely used reversed-phase column suitable for a broad range of nitrosamines.[1] Some C18 columns are designed for high aqueous mobile phases (AQ-C18), which can be beneficial for retaining polar nitrosamines.[1][2] | Good retention and separation from other nitrosamines. A validated HPLC-UV method for simultaneous analysis of NDMA, NDEA, and NDIPA used an Inertsil ODS 3V column.[3] An Ascentis® Express C18 column has also been used in a validated analytical procedure. | [1][2][3] |
| Pentafluorophenyl (PFP) | Recommended for its alternative selectivity, especially for separating positional isomers like NDIPA and N-nitrosodi-n-propylamine (NDPA).[1] Can separate analytes based on minor differences in structure and polarity.[1]       | While offering unique selectivity, high-speed analysis on PFP columns may reduce the resolution of highly polar nitrosamines.[2]  | [1][2]    |
| Biphenyl                | Can offer better retention for certain nitrosamines compared to a standard C18 column.[1] A Raptor Biphenyl column showed the  | Provides good peak shape and intensity, which is crucial for sensitive detection at low ppb levels.[4]  | [1][4]    |

|                         |  |   |
|-------------------------|--|---|
|                         | best chromatographic performance with sharper peaks and higher intensity in one study.[4]  |   |
| Phenyl-Hexyl            | Has demonstrated superior separation for certain nitrosamine drug substance-related impurities (NDSRIs) when compared to C18 columns.[1][5] This is attributed to $\pi$ - $\pi$ interactions that enhance resolution.[5] | Showed superior separation and resolution for NDSRI/API pairs, which can be critical in complex sample matrices.[5]<br>[1][5] |
| Porous Graphitic Carbon | Can separate a range of nitrosamines using reversed-phase chromatography.[1][6]  | A Supel™ Carbon LC column was able to separate six nitrosamines, including NDIPA, with good reproducibility.[6]<br>[1][6]     |

Table 2: Chromatographic Performance Data for NDIPA on a Supel™ Carbon LC Column

| Parameter                            | Value |
|--------------------------------------|-------|
| Retention Time (min)                 | 4.1   |
| Asymmetry (USP)                      | 1.16  |
| Resolution (USP)                     | 18.95 |
| Limit of Detection (LOD) (mg/L)      | 1.18  |
| Limit of Quantification (LOQ) (mg/L) | 3.56  |

## Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are examples of experimental protocols used for the separation of NDIPA and other nitrosamines.

Protocol 1: HPLC-UV Method for Simultaneous Analysis of NDMA, NDEA, and NDIPA in Losartan[3]

- Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm)
- Mobile Phase: Water:Methanol (60:40)
- Flow Rate: 1.0 mL/min
- Run Time: 30 mins
- Detector: UV

Protocol 2: LC-MS/MS Analysis of Eight Nitrosamines[7]

- Chromatography System: Ultra High Performance Liquid Chromatography (UHPLC) Nexera XS coupled with LCMS-8045 triple quadrupole mass spectrometer.
- Mobile Phase: Gradient elution (specifics not detailed in the abstract).
- Sample Preparation: Three different sample preparation methods were employed based on the chemical properties of the solvents.
- Internal Standards: 4 internal standards were used.

Protocol 3: Separation of Six Nitrosamines on a Supel™ Carbon LC Column[6]

- Column: Supel™ Carbon LC 2.7 µm, 100 x 3.0 mm I.D.
- Mobile Phase: [A] Water + 0.1% TFA, [B] Acetonitrile + 0.1% TFA
- Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B

- Flow Rate: 0.5 mL/min
- Column Temperature: 90 °C
- Detector: UV, 230 nm
- Injection Volume: 5 µL

## Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of different LC columns for NDIPA separation.



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Caption: Workflow for evaluating and selecting an optimal LC column for NDIPA separation.

## Conclusion

The selection of an LC column for the separation of **N-Nitrosodiisopropylamine** is a critical decision that depends on the specific requirements of the analytical method, including the sample matrix and the presence of other nitrosamine impurities. While C18 columns are a versatile and common choice, alternative chemistries such as PFP, Biphenyl, and Phenyl-Hexyl can offer superior selectivity and resolution in certain applications. Porous graphitic carbon columns also present a viable option. It is recommended that researchers evaluate multiple column chemistries under their specific experimental conditions to identify the most suitable column for achieving robust and reliable results in the analysis of NDIPA.

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